2,3,3-Trimethyl-3H-indol-5-amine
Overview
Description
2,3,3-Trimethyl-3H-indol-5-amine is a chemical compound with the CAS Number: 773-63-7 . It has a molecular weight of 174.25 and is typically stored in a dark place at room temperature . It is a solid substance .
Synthesis Analysis
The synthesis of this compound involves a two-stage process . In the first stage, a mixture of product A, stannous chloride dihydrate, and hydrochloric acid is taken to reflux for two hours . After cooling down to ambient temperature and filtration, the solid collected is solubilized in water . In the second stage, this solution is neutralized by the addition of 20% soda . The precipitate formed is filtered, then washed with water and dried under vacuum in the presence of phosphoric anhydride . This process yields 5.4 g of product B .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H14N2 . The InChI Code for this compound is 1S/C11H14N2/c1-7-11(2,3)9-6-8(12)4-5-10(9)13-7/h4-6,13H,1,12H2,2-3H3 .Chemical Reactions Analysis
The reaction of this compound with p-nitrobenzaldehyde may take place in two directions, depending on the temperature: with the formation of a Schiff’s base or of the corresponding styryl compound .Physical And Chemical Properties Analysis
The physicochemical properties of this compound include a molar refractivity of 60.54, a TPSA of 38.38 Ų, and a lipophilicity Log Po/w (iLOGP) of 1.86 . It is soluble in water .Scientific Research Applications
Aminomethylation of Aromatics : The aminomethylation of electron-rich aromatics, including indoles like 2,3,3-Trimethyl-3H-indol-5-amine, can be catalyzed by metal triflate-TMSCl systems. This process facilitates the synthesis of primary amines and 1-aryl-trichloroethylamines, indicating its potential application in creating complex amine derivatives (Sakai, Hirasawa, Hamajima, & Konakahara, 2003).
Synthesis of Pyrimidoindolones : The reaction of 2,3,3-trimethyl-3H-indole hydrochloride with specific amides produces hexahydropyrimidoindolones. This synthesis pathway might be useful for developing novel organic compounds with potential applications in pharmaceuticals or material sciences (Shachkus, Dyagutite, & Stumbryavichyute, 1990).
Amination of Biomass-based Alcohols : In the broader scope of amines' production, this compound could potentially be synthesized via amination processes, which are key in producing various amines from biomass-based alcohols. This has implications in sustainable chemistry and industrial applications (Pera‐Titus & Shi, 2014).
Formation of Hindered Primary Amines : In the synthesis of sterically hindered primary amines, this compound can serve as a precursor. Such amines have potential applications in developing complex organic molecules with unique properties (Jirkovsky, Greenblatt, & Baudy, 1991).
5
Synthesis of Indolo-Benzoxazines : The reaction of various 2,3,3-trimethyl-3H-indoles with specific phenols leads to the synthesis of indolo-benzoxazines, compounds that could have applications in material science and pharmaceuticals. This illustrates the utility of this compound in synthesizing novel heterocyclic compounds (Shachkus, Degutis, & Urbonavichyus, 1989).
Catalytic Hydrogenation in Organic Synthesis : 2,3,3-Trimethyl-3H-indole can react with nitrile oxides to produce 1,2,4-oxadiazoloindolines. These compounds, when subjected to catalytic hydrogenation, yield products that could be of interest in organic synthesis and potentially in pharmaceutical research (Malamidou-Xenikaki & Coutouli-argyropoulou, 1990).
Synthesis of Indoles and Anilines : In a broader context, the synthesis of 2,3-dihydroindoles and anilines through the amination of aryl chlorides could potentially involve this compound. Such synthetic pathways are crucial in medicinal chemistry for creating diverse bioactive compounds (Beller, Breindl, Riermeier, & Tillack, 2001).
Visible-light-mediated Oxidative C-N Bond Formation : Research into the visible-light-mediated oxidative C-N bond formation, which is key for synthesizing N-arylindoles, can potentially involve this compound. This method has implications for more sustainable and efficient indole synthesis, relevant in pharmaceutical research (Maity & Zheng, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
One study suggests that it can react with p-nitrobenzaldehyde to form either a schiff’s base or a corresponding styryl compound, depending on the temperature . This indicates that the compound may interact with its targets through similar chemical reactions.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a wide range of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Indole derivatives, including 2,3,3-Trimethyl-3H-indol-5-amine, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Cellular Effects
Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2,3,3-trimethylindol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-7-11(2,3)9-6-8(12)4-5-10(9)13-7/h4-6H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPYFOCHFCYAQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344121 | |
Record name | 2,3,3-Trimethyl-3H-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773-63-7 | |
Record name | 2,3,3-Trimethyl-3H-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3-TRIMETHYL-3H-INDOL-5-AMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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